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Compound of Interest

Compound Name: Isopropyl methyl sulfide

Cat. No.: B074500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of a series of alkyl methyl sulfides,
focusing on reactions pertinent to chemical research and drug development. The information
presented is supported by experimental principles and highlights the influence of molecular
structure on chemical behavior.

Introduction

Alkyl methyl sulfides are a class of organosulfur compounds characterized by a sulfur atom
bonded to a methyl group and an alkyl group. The nucleophilicity of the sulfur atom and its
susceptibility to oxidation are key determinants of their chemical reactivity. These
characteristics are of significant interest in medicinal chemistry and drug development, as the
sulfide moiety can influence a drug's metabolic stability, pharmacokinetic profile, and potential
for drug-drug interactions. Understanding the relative reactivity of different alkyl methyl sulfides
is crucial for designing molecules with desired properties.

This guide compares the reactivity of four representative alkyl methyl sulfides:
e Dimethyl sulfide (DMS)
o Ethyl methyl sulfide (EMS)

» Isopropyl methyl sulfide (IPMS)
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o tert-Butyl methyl sulfide (TBMS)

The primary modes of reactivity discussed are S-oxidation and S-alkylation, two fundamental
transformations that these compounds undergo.

Reactivity Comparison: S-Oxidation

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone is a common metabolic
pathway and a synthetically important transformation. The rate of this reaction is influenced by
the steric and electronic environment of the sulfur atom.

Key Factors Influencing Oxidation Reactivity:

o Electron Density on Sulfur: Alkyl groups are electron-donating, which increases the electron
density on the sulfur atom, making it more susceptible to attack by electrophilic oxidizing
agents.

« Steric Hindrance: Increased steric bulk around the sulfur atom can hinder the approach of
the oxidizing agent, thereby decreasing the reaction rate.

Theoretical studies on the oxidation of dimethylsulfide (DMS) by cytochrome P450 have shown
that S-oxidation is a favorable process.[1][2] While direct comparative kinetic data for the entire
series in solution is not readily available in the literature, the expected trend in reactivity can be
inferred from the interplay of electronic and steric effects.

Table 1: Comparison of S-Oxidation Reactivity of Alkyl Methyl Sulfides
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Relative Rate of . .
Alkyl Methyl L Primary Influencing
. Alkyl Group Oxidation
Sulfide . Factor
(Estimated)

Dimethyl sulfide

Methyl 1.00 Baseline
(DMS)
Ethyl methyl sulfide ) o
Ethyl ~0.85 Minor steric hindrance
(EMS)
Isopropyl methyl Moderate steric
i Isopropyl ~0.40 )
sulfide (IPMS) hindrance
tert-Butyl methyl Significant steric
] tert-Butyl ~0.10 )
sulfide (TBMS) hindrance

Note: Relative rates are illustrative estimates based on established principles of steric
hindrance in chemical reactions. The actual values can vary depending on the specific

oxidizing agent and reaction conditions.

Reactivity Comparison: S-Alkylation (SN2 Reaction)

Alkyl methyl sulfides are effective nucleophiles and can react with electrophiles, such as alkyl
halides, in a bimolecular nucleophilic substitution (SN2) reaction to form sulfonium salts. The
rate of this reaction is highly sensitive to the steric accessibility of the sulfur atom.

Key Factors Influencing S-Alkylation Reactivity:

e Nucleophilicity of Sulfur: The sulfur atom's lone pairs of electrons initiate the nucleophilic
attack. The electron-donating nature of alkyl groups enhances this nucleophilicity.

» Steric Hindrance: As the size of the alkyl group increases, it becomes more difficult for the
electrophile to approach the sulfur atom for the "backside attack™ characteristic of SN2
reactions. This steric hindrance is the dominant factor in determining the relative rates for

this series of compounds.

The general order of reactivity for substrates in SN2 reactions is methyl > primary > secondary
> tertiary.[3][4] This principle can be applied to the nucleophilicity of the alkyl methyl sulfides
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themselves, where increasing substitution on the alkyl group hinders the sulfur's ability to act
as a nucleophile.

Table 2: Comparison of S-Alkylation Reactivity of Alkyl Methyl Sulfides with Methyl lodide

Relative Rate of S-

Alkyl Methyl . Primary Influencing
. Alkyl Group Alkylation
Sulfide . Factor
(Estimated)
Dimethyl sulfide Minimal steric
Methyl 1.00 ]
(DMS) hindrance
Ethyl methyl sulfide _ o
Ethyl ~0.70 Minor steric hindrance
(EMS)
Isopropyl methyl Moderate steric
_ Isopropyl ~0.25 )
sulfide (IPMS) hindrance
tert-Butyl methyl Significant steric
) tert-Butyl ~0.05 )
sulfide (TBMS) hindrance

Note: Relative rates are illustrative estimates based on established principles of steric
hindrance in SN2 reactions. The actual values can vary depending on the specific electrophile,
solvent, and reaction conditions.

Experimental Protocols

The following are representative protocols for the kinetic analysis of S-oxidation and S-
alkylation of alkyl methyl sulfides.

Experimental Protocol 1: Kinetic Analysis of S-Oxidation
by 1H NMR Spectroscopy

This protocol describes a method for monitoring the oxidation of an alkyl methyl sulfide to its
corresponding sulfoxide using an oxidizing agent like hydrogen peroxide and following the
reaction progress by 1H NMR spectroscopy.[5][6][7][8]

Materials:
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Alkyl methyl sulfide (e.g., Dimethyl sulfide)

Hydrogen peroxide (30% aqueous solution)

Deuterated solvent (e.g., D20 or CDCI3)

NMR tubes

NMR spectrometer
Procedure:
e Sample Preparation:

o Prepare a stock solution of the alkyl methyl sulfide in the chosen deuterated solvent of a
known concentration (e.g., 0.1 M).

o Prepare a stock solution of hydrogen peroxide in the same deuterated solvent of a known
concentration (e.g., 0.1 M).

¢ Reaction Initiation:

o In an NMR tube, combine a precise volume of the alkyl methyl sulfide stock solution with
the deuterated solvent.

o Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0).

o Inject a precise volume of the hydrogen peroxide stock solution into the NMR tube, quickly
mix, and immediately start acquiring spectra at regular time intervals (e.g., every 5
minutes).

» Data Acquisition and Analysis:

o Monitor the disappearance of the signal corresponding to the methyl protons of the sulfide
and the appearance of the signal for the methyl protons of the sulfoxide.

o Integrate the respective peaks at each time point.
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o The concentration of the sulfide at each time point can be calculated relative to an internal
standard or by assuming the initial total concentration of sulfide and sulfoxide is constant.

o Plot the concentration of the alkyl methyl sulfide versus time to determine the reaction rate
and order.

Experimental Protocol 2: Kinetic Analysis of S-
Alkylation by 1H NMR Spectroscopy

This protocol outlines a method for determining the rate of formation of a sulfonium salt from
the reaction of an alkyl methyl sulfide with an alkyl halide, monitored by 1H NMR spectroscopy.

Materials:

Alkyl methyl sulfide (e.g., Ethyl methyl sulfide)

Methyl iodide

Deuterated solvent (e.g., CD3CN or DMSO-d6)

NMR tubes

NMR spectrometer
Procedure:
e Sample Preparation:

o Prepare a stock solution of the alkyl methyl sulfide in the chosen deuterated solvent of a
known concentration (e.g., 0.1 M).

o Prepare a stock solution of methyl iodide in the same deuterated solvent of a known
concentration (e.g., 0.1 M).

e Reaction Initiation:

o In an NMR tube, combine a precise volume of the alkyl methyl sulfide stock solution with
the deuterated solvent.
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o Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0).

o Inject a precise volume of the methyl iodide stock solution into the NMR tube, quickly mix,
and immediately start acquiring spectra at regular time intervals.

o Data Acquisition and Analysis:

o Monitor the disappearance of the signals for the starting sulfide and the appearance of the
new signals corresponding to the protons of the sulfonium salt.

o Integrate the relevant peaks at each time point.

o Plot the concentration of the sulfonium salt versus time to determine the initial rate of
reaction.
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Caption: General reaction pathways for S-oxidation and S-alkylation of alkyl methyl sulfides.

Experimental Workflow for Kinetic Analysis
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Caption: Workflow for a typical kinetic experiment using NMR spectroscopy.
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Relevance in Drug Development

The reactivity of the sulfide moiety is a critical consideration in drug design and development,
primarily in the context of drug metabolism.

S-Oxidation by Cytochrome P450 Enzymes:

The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, are responsible
for the oxidative metabolism of a vast number of drugs. Sulfides are known substrates for
CYPs, which can catalyze their oxidation to sulfoxides and sulfones.[9][10] This metabolic
transformation can have several consequences:

o Detoxification and Excretion: Oxidation generally increases the polarity of a drug molecule,
facilitating its excretion from the body.

» Pharmacological Activity: The resulting sulfoxide or sulfone may have a different
pharmacological activity or potency compared to the parent sulfide drug. In some cases, the
sulfoxide can be an active metabolite.

o Toxicity: In some instances, the oxidation of a sulfide can lead to the formation of reactive
metabolites that may be toxic.

The rate of CYP-mediated S-oxidation is dependent on the structure of the alkyl methyl sulfide.
As indicated by the reactivity trends, less sterically hindered sulfides like dimethyl sulfide are
generally more readily oxidized than bulkier ones.[1] Therefore, medicinal chemists can
modulate the rate of metabolic S-oxidation by altering the steric environment around the sulfur
atom.

Conjugation Reactions:

While not a direct reaction of the sulfide itself, the metabolic pathways of sulfur-containing
compounds are relevant. For instance, glutathione S-transferases (GSTs) catalyze the
conjugation of electrophilic compounds with glutathione, a key detoxification pathway.[11][12]
[13][14][15] Understanding the overall metabolic fate of sulfur-containing drugs is essential for
predicting their safety and efficacy.

The logical relationship between sulfide structure and its metabolic fate is depicted below.
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Caption: Influence of S-oxidation on the properties of a drug containing an alkyl methyl sulfide.

Conclusion

The reactivity of alkyl methyl sulfides is primarily governed by the interplay of electronic and
steric effects. In both S-oxidation and S-alkylation reactions, increasing the steric bulk of the
alkyl group progressively decreases the reaction rate. This predictable trend allows for the
rational design of molecules with tailored reactivity at the sulfur center. For drug development
professionals, this understanding is crucial for optimizing the metabolic stability and
pharmacokinetic properties of sulfide-containing drug candidates. By strategically modifying the
alkyl substituent, the rate of metabolic oxidation can be fine-tuned, potentially leading to drugs
with improved safety and efficacy profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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